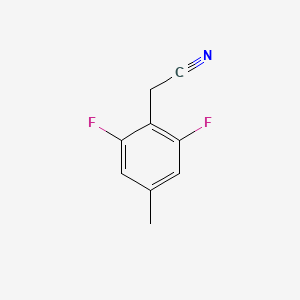

2,6-Difluoro-4-methylphenylacetonitrile

Description

BenchChem offers high-quality 2,6-Difluoro-4-methylphenylacetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Difluoro-4-methylphenylacetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(2,6-difluoro-4-methylphenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F2N/c1-6-4-8(10)7(2-3-12)9(11)5-6/h4-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOPKCIARWZVUKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)F)CC#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Strategic Importance of a Fluorinated Building Block

An In-depth Technical Guide to 2,6-Difluoro-4-methylbenzyl Cyanide: Properties, Synthesis, and Applications

2,6-Difluoro-4-methylbenzyl cyanide, also known as (2,6-difluoro-4-methylphenyl)acetonitrile, is a highly functionalized aromatic compound of significant interest in synthetic and medicinal chemistry. Its structure incorporates several key features that render it a valuable intermediate for the synthesis of complex molecular targets. The presence of two ortho-fluorine atoms to the benzylic carbon creates a unique electronic and steric environment, influencing the reactivity of the adjacent methylene group and the aromatic ring. Fluorine atoms are often incorporated into pharmaceutical candidates to enhance metabolic stability, improve binding affinity to target proteins, and modulate physicochemical properties such as lipophilicity and pKa.[1] The methyl group at the para-position provides an additional site for potential functionalization or can be used to fine-tune the electronic properties of the ring.

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It provides a detailed overview of the core chemical properties, robust synthetic protocols, characteristic reactivity, and key applications of this versatile building block. The insights herein are grounded in established chemical principles and aim to facilitate its effective utilization in research and development.

Physicochemical and Spectroscopic Profile

The precise identification and characterization of 2,6-Difluoro-4-methylbenzyl cyanide are paramount for its successful application. The following tables summarize its key physical properties and the expected data from standard spectroscopic techniques.

Core Physicochemical Data

| Property | Value |

| Chemical Formula | C₉H₇F₂N |

| Molecular Weight | 167.16 g/mol |

| Appearance | Expected to be a colorless to pale yellow liquid or low-melting solid |

| Boiling Point | Predicted: ~230-250 °C (extrapolated from similar structures)[2][3] |

| Density | Predicted: ~1.19 g/cm³[2] |

| Solubility | Insoluble in water; soluble in common organic solvents (e.g., DCM, Ether, Toluene) |

Spectroscopic Signature for Structural Verification

Spectroscopic analysis provides an unambiguous fingerprint for the compound. The combination of NMR, IR, and Mass Spectrometry is essential for confirming its identity and assessing its purity.[4]

| Technique | Expected Signature |

| ¹H NMR | Ar-H: ~7.0-7.2 ppm (doublet or triplet, 2H). The coupling to ortho-fluorine atoms will cause splitting. -CH₂-CN: ~3.8 ppm (singlet or narrow triplet, 2H). May show small coupling to the ortho-fluorine atoms ('through-space' or long-range coupling). Ar-CH₃: ~2.3 ppm (singlet, 3H). |

| ¹³C NMR | -CN: ~115-120 ppm. Aromatic C-F: ~160-165 ppm (doublet, large ¹JCF coupling constant). Aromatic C-H, C-CH₃, C-CH₂CN: ~110-140 ppm (various signals, showing C-F couplings). -CH₂-CN: ~20-25 ppm. Ar-CH₃: ~20 ppm. |

| ¹⁹F NMR | A single resonance is expected in the typical aromatic C-F region, confirming the symmetrical 2,6-difluoro substitution. |

| IR Spectroscopy | -C≡N stretch: Strong, sharp absorption at ~2250 cm⁻¹. C-F stretch: Strong absorptions in the fingerprint region, ~1100-1300 cm⁻¹. C-H stretch (Aromatic & Aliphatic): ~2850-3100 cm⁻¹. |

| Mass Spectrometry (EI) | Molecular Ion (M⁺): m/z = 167. Key Fragments: m/z = 141 (loss of -CN), m/z = 127 (benzylic fragment [C₈H₆F₂]⁺). |

Synthesis and Mechanistic Considerations

The most direct and widely adopted method for preparing benzyl cyanides is through the nucleophilic substitution of a corresponding benzyl halide with a cyanide salt, a variant of the Kolbe nitrile synthesis.[5] This approach is efficient for primary and benzylic halides.[6]

Logical Synthesis Workflow

The synthesis of 2,6-Difluoro-4-methylbenzyl cyanide logically proceeds in two main stages: first, the preparation of the key intermediate, 2,6-Difluoro-4-methylbenzyl bromide, and second, its conversion to the target nitrile.

Caption: A typical two-stage workflow for synthesizing the target cyanide.

Detailed Synthesis Protocol: Cyanide Substitution

This protocol details the conversion of 2,6-Difluoro-4-methylbenzyl bromide to the target cyanide. The precursor bromide can be synthesized from the corresponding toluene derivative via free-radical bromination using N-Bromosuccinimide (NBS).

Materials:

-

2,6-Difluoro-4-methylbenzyl bromide (1.0 eq)

-

Sodium cyanide (NaCN) (1.2 eq)

-

Dimethylformamide (DMF) or Acetone as solvent

-

Deionized water

-

Diethyl ether or Ethyl acetate for extraction

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,6-Difluoro-4-methylbenzyl bromide in DMF.

-

Causality: DMF is a polar aprotic solvent that effectively dissolves both the organic substrate and the inorganic cyanide salt, facilitating the Sₙ2 reaction.

-

-

Addition of Cyanide: Carefully add sodium cyanide to the solution. Caution: Cyanide salts are highly toxic. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE).[7]

-

Reaction Conditions: Heat the mixture to 50-70 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup - Quenching: Once the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker containing a significant volume of cold water to precipitate the organic product and dissolve inorganic salts.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with diethyl ether.

-

Causality: The organic product is much more soluble in the ether layer, allowing for its separation from the aqueous phase containing unreacted cyanide and salts.

-

-

Washing: Combine the organic extracts and wash sequentially with deionized water and then with brine.

-

Causality: The water wash removes residual DMF, while the brine wash helps to break any emulsions and begins the drying process.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude oil by flash column chromatography on silica gel or by vacuum distillation to obtain the pure 2,6-Difluoro-4-methylbenzyl cyanide.

Reactivity and Synthetic Utility

The molecule's reactivity is dominated by two key sites: the nitrile group and the active methylene (-CH₂-) protons.

Caption: Key reaction pathways for 2,6-Difluoro-4-methylbenzyl cyanide.

-

Nitrile Group Transformations: The cyano group is a versatile functional handle. It can be:

-

Hydrolyzed under acidic or basic conditions to yield the corresponding 2,6-difluoro-4-methylphenylacetic acid, a valuable precursor for anti-inflammatory drugs and other pharmaceuticals.[5]

-

Reduced using strong reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation to form 2-(2,6-difluoro-4-methylphenyl)ethanamine, a key structural motif in psychoactive compounds and other bioactive molecules.[5]

-

Used in Pinner reactions to generate imidates, which can be further converted to esters or orthoesters.[5]

-

-

Reactions at the Benzylic Position: The protons on the methylene carbon are acidic due to resonance stabilization of the resulting carbanion by both the aromatic ring and the electron-withdrawing nitrile group.

-

This allows for deprotonation with a strong base (e.g., sodium hydride, LDA) to form a nucleophilic carbanion.

-

This carbanion can then undergo alkylation with various electrophiles (e.g., alkyl halides), enabling the construction of new carbon-carbon bonds at the α-position. This is a powerful method for building molecular complexity.[9][10] The ortho-difluoro substitution may sterically hinder this reaction compared to non-fluorinated analogs, requiring careful optimization of reaction conditions.

-

Applications in Research and Development

The unique substitution pattern of 2,6-Difluoro-4-methylbenzyl cyanide makes it a strategic starting material in several high-value areas.

-

Pharmaceuticals: Benzyl cyanides are established precursors to a wide range of pharmaceuticals, including analgesics, anti-arrhythmics, and antidepressants.[5] The 2,6-difluorophenyl motif is specifically sought after to block metabolic oxidation at the ortho positions, thereby increasing the half-life and bioavailability of a drug candidate.

-

Agrochemicals: Similar to pharmaceuticals, the introduction of fluorine can enhance the efficacy and environmental persistence of herbicides, fungicides, and insecticides.

-

Materials Science: Nitrile-containing compounds can be used as solvents in electrochemical applications or as building blocks for specialty polymers and liquid crystals. For example, related fluorinated benzyl cyanides have been investigated as solvents to improve kinetics in lithium-ion batteries.[11]

Safety and Handling

As a member of the benzyl cyanide family, this compound must be handled with appropriate caution.

-

Toxicity: Organic cyanides are toxic. They can be harmful if swallowed, inhaled, or absorbed through the skin.[12][13] Metabolism can release cyanide ions, which are potent cellular poisons.[14]

-

Handling: Always handle this chemical in a well-ventilated chemical fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[15][16]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong acids, bases, and oxidizing agents.[15]

-

Disposal: Dispose of waste in accordance with all local, state, and federal regulations. Do not empty into drains.[14]

References

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 261944-04-1 CAS MSDS (2,6-DIFLUORO-3-METHYLPHENYLACETONITRILE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. 4-Methylbenzyl cyanide | 2947-61-7 [chemicalbook.com]

- 4. lehigh.edu [lehigh.edu]

- 5. Benzyl cyanide - Wikipedia [en.wikipedia.org]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. tcichemicals.com [tcichemicals.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. US4056509A - Preparation of benzyl cyanides - Google Patents [patents.google.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. 4-Fluorobenzyl cyanide, a sterically-hindered solvent expediting interfacial kinetics in lithium-ion batteries - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 12. merckmillipore.com [merckmillipore.com]

- 13. merckmillipore.com [merckmillipore.com]

- 14. fishersci.ca [fishersci.ca]

- 15. chemscene.com [chemscene.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

Fluorinated Phenylacetonitrile Building Blocks: A Technical Guide for Medicinal Chemistry

This guide serves as a technical blueprint for the application of fluorinated phenylacetonitrile building blocks in medicinal chemistry. It synthesizes synthetic methodology, physical-organic principles, and safety protocols into a cohesive resource for drug development.

Introduction: The "Power Couple" of MedChem

In the optimization of small molecule therapeutics, the convergence of fluorine substitution and the nitrile functionality creates a versatile scaffold: the fluorinated phenylacetonitrile.

While the nitrile group acts as a "synthetic chameleon"—serving as a precursor to amines, acids, amides, and heterocycles—the fluorine atom imparts critical pharmacological advantages. It modulates lipophilicity (LogP), blocks metabolic hotspots (specifically para-oxidation), and alters the electronic landscape of the aromatic ring without imposing significant steric penalties (Van der Waals radius of F: 1.47 Å vs. H: 1.20 Å).

This guide details the synthesis, derivatization, and application of these building blocks, providing self-validating protocols for their integration into drug discovery pipelines.

Synthetic Access: Constructing the Scaffold

Access to fluorinated phenylacetonitriles primarily relies on two mechanistic pathways: classical nucleophilic substitution (

Pathway A: Classical Nucleophilic Substitution ( )

This is the industry standard for primary benzylic substrates.

-

Mechanism: The cyanide ion (

) attacks the benzylic carbon, displacing a halide leaving group. -

Substrate Scope: Highly effective for electron-deficient rings (e.g., 4-F, 2,4-difluoro) where the benzylic position is activated.

-

Causality: The high dielectric constant of polar aprotic solvents (DMSO, DMF) or the use of Phase Transfer Catalysis (PTC) is critical to solubilize the inorganic cyanide salt and strip the cation, leaving a "naked," highly nucleophilic cyanide anion.

Pathway B: Pd-Catalyzed Cyanation

Used when the starting material is an aryl halide rather than a benzyl halide, or when the benzyl position is sterically encumbered.

-

Mechanism: Oxidative addition of Pd(0) to Ar-X, followed by transmetallation with a cyanide source (e.g.,

) and reductive elimination.

Experimental Protocol: High-Yield Synthesis of (4-Fluorophenyl)acetonitrile

Objective: Synthesize 4-fluorophenylacetonitrile from 4-fluorobenzyl bromide via PTC.

-

Reagents: 4-Fluorobenzyl bromide (1.0 eq), Sodium Cyanide (1.2 eq), Tetrabutylammonium bromide (TBAB, 0.05 eq).

-

Solvent System: Water / Toluene (1:1 biphasic system).

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve NaCN (1.2 eq) in water (3 mL/mmol). Caution: Perform in a well-ventilated fume hood. NaCN is acutely toxic.[1]

-

Phase Transfer: Add TBAB (5 mol%) to the aqueous solution.

-

Addition: Dissolve 4-fluorobenzyl bromide in toluene (3 mL/mmol) and add this solution to the aqueous phase.

-

Reaction: Heat the biphasic mixture to 60°C with vigorous stirring (1000 rpm). The high stir rate is crucial to maximize the interfacial surface area for the phase transfer catalyst.

-

Monitoring: Monitor by TLC (Hexane/EtOAc 4:1) or HPLC. The reaction is typically complete within 2-4 hours.

-

Workup: Cool to room temperature. Separate layers. Extract the aqueous layer twice with toluene.

-

Quenching: Treat the combined aqueous waste with bleach (NaOCl) to oxidize residual cyanide to cyanate before disposal.

-

Purification: Wash organic layers with brine, dry over

, and concentrate. Purify via vacuum distillation (bp ~110°C at 10 mmHg) to obtain a colorless oil.

Reactivity & Derivatization[2][3][4][5][6]

The utility of fluorinated phenylacetonitriles lies in their divergent reactivity. The molecule possesses two distinct reactive centers:

-

The

-Carbon: Acidic ( -

The Nitrile Group: Susceptible to nucleophilic attack, reduction, and cycloaddition.

The Fluorine Effect on Acidity

The presence of fluorine on the aromatic ring lowers the

-

Phenylacetonitrile:

-

4-Fluorophenylacetonitrile:

-

2,4-Difluorophenylacetonitrile:

Implication: Milder bases (e.g.,

Visualization: The Reactivity Landscape

Figure 1: Divergent synthesis pathways from the fluorinated phenylacetonitrile core.

Experimental Protocol: Controlled Mono-Alkylation

Objective: Selective mono-methylation of (4-fluorophenyl)acetonitrile.

-

Challenge: Over-alkylation (gem-dimethylation) is a common competing pathway.

-

Solution: Use of Phase Transfer Catalysis (PTC) with controlled stoichiometry.

Methodology:

-

Setup: Mix (4-fluorophenyl)acetonitrile (10 mmol) and Methyl Iodide (10.5 mmol, 1.05 eq) in Toluene (20 mL).

-

Base Addition: Add 50% aqueous NaOH (20 mL) and TEBA (Benzyltriethylammonium chloride, 5 mol%).

-

Reaction: Stir vigorously at 0°C. The low temperature slows the second deprotonation event, favoring mono-alkylation.

-

Monitoring: Monitor by GC-MS. Stop reaction immediately upon consumption of starting material.

-

Workup: Separate layers, wash organic phase with water/brine.

-

Purification: Silica gel chromatography is required to separate the mono-alkylated product from trace di-alkylated byproducts.

Medicinal Chemistry Applications

Bioisosterism and Metabolic Stability

Fluorinated phenylacetonitriles are often used to construct fluorinated phenethylamines (via reduction) or fluorinated phenylacetic acids (via hydrolysis).

-

Case Study: Levocabastine

-

Role: An antihistamine where the 4-fluorophenyl moiety is critical.

-

Chemistry: The synthesis involves the cyanation of a 4-fluorobenzyl precursor, followed by cyclization steps. The fluorine atom blocks para-metabolism (hydroxylation), significantly extending the half-life compared to the non-fluorinated analog.

-

-

Case Study: Verapamil Analogs

-

Role: Calcium channel blockers.

-

Chemistry: The core structure is derived from the alkylation of a phenylacetonitrile (specifically veratrylnitrile). Introducing fluorine into the phenyl rings of verapamil analogs has been utilized to study channel binding affinity and alter metabolic clearance rates.

-

Quantitative Comparison

| Property | Phenylacetonitrile (H) | (4-Fluorophenyl)acetonitrile | Effect of Fluorine |

| MW | 117.15 | 135.14 | +18 Da |

| LogP | 1.56 | ~1.75 | Increased Lipophilicity |

| pKa ( | 21.9 | 21.4 | Increased Acidity |

| Metabolic Fate | Rapid para-hydroxylation | Para-blocked; defluorination rare | Enhanced Stability |

| Bond Length (C-X) | 1.09 Å (C-H) | 1.35 Å (C-F) | Bioisosteric mimicry |

Safety & Handling: Cyanide Hazards[7]

Working with phenylacetonitriles involves specific hazards, primarily the potential release of Hydrogen Cyanide (HCN) if the nitrile is subjected to strong acid or reductive conditions improperly, and the acute toxicity of the reagents used to synthesize them.

-

HCN Monitoring: Always operate with a portable HCN detector nearby when performing hydrolysis or reduction of nitriles.

-

pH Control: When disposing of aqueous waste from cyanide reactions, maintain pH > 10. At pH < 9, free cyanide converts to gaseous HCN (

of HCN is 9.2). -

Antidote: Ensure a cyanide antidote kit (e.g., Hydroxocobalamin) is available and not expired.

-

Skin Absorption: Phenylacetonitriles are skin-permeable. Double-gloving with nitrile gloves is mandatory; change gloves immediately upon splash contact.

References

-

Organic Syntheses Procedure for Alkylation: Makosza, M.; Jonczyk, A. "Phase Transfer Alkylation of Nitriles: 2-Phenylbutyronitrile." Organic Syntheses, Coll. Vol. 6, p.897 (1988). Link

-

Fluorine in Medicinal Chemistry: Purser, S.; Moore, P. R.; Swallow, S.; Gouverneur, V. "Fluorine in medicinal chemistry." Chemical Society Reviews, 37, 320-330 (2008). Link

-

Acidity of Nitriles: Bordwell, F. G. "Equilibrium acidities in dimethyl sulfoxide solution." Accounts of Chemical Research, 21(12), 456–463 (1988). Link

-

Safety Data Sheet (Benzyl Cyanide): Fisher Scientific. "Safety Data Sheet: Phenylacetonitrile." (2021). Link

-

Levocabastine Synthesis: Stokbroekx, R. A., et al. "1-[2,3-Bis(4-fluorophenyl)-1-methylpropyl]piperidine-4-carboxamide derivatives." U.S. Patent 4,369,184 (1983). Link

Sources

Positional Isomerism in Fluorinated Phenylacetonitriles: A Comparative Technical Guide

Executive Summary

This technical guide analyzes the critical distinctions between 2,6-difluorophenylacetonitrile (2,6-DFPA) and 2,4-difluorophenylacetonitrile (2,4-DFPA) . While they share the same molecular formula (

-

2,4-DFPA acts as the primary scaffold for azole antifungals (e.g., Fluconazole), offering a balance of metabolic stability and synthetic accessibility.[1]

-

2,6-DFPA is a specialized "metabolic blocker," utilized to sterically shield the benzylic position and preventing arene oxidation, though it presents significant challenges in nucleophilic substitution reactions due to the "ortho effect."[1]

Structural & Electronic Landscape

The core difference lies in the spatial arrangement of the fluorine atoms relative to the acetonitrile (

Comparative Properties Table[1]

| Feature | 2,4-Difluorophenylacetonitrile | 2,6-Difluorophenylacetonitrile |

| CAS Number | 656-35-9 | 654-01-3 |

| Symmetry | Asymmetric ( | Symmetric ( |

| Steric Environment | Open: C6 position is exposed.[1][2] Benzylic carbon is accessible.[1][3] | Shielded: Benzylic carbon is flanked by two F atoms (Van der Waals radius ~1.47 Å).[1] |

| Electronic Effect | Inductive (-I) & Resonance (+R) at Ortho/Para.[1] | Strong Inductive (-I) at both Ortho positions.[1] |

| Benzylic Acidity | High (stabilized by -I of 2-F and 4-F).[1] | Very High (stabilized by -I of 2-F and 6-F), but anion is sterically crowded.[1] |

| Primary Application | Antifungal synthesis (Fluconazole).[1][4][5] | Metabolic stability (Kinase inhibitors, Herbicides).[1] |

Electronic & Steric Visualization (DOT)

The following diagram illustrates the electronic activation and steric blocking zones for both isomers.

Figure 1: Steric accessibility comparison. Green indicates accessible sites; Red/Yellow indicates hindrance.[1][2]

Synthetic Utility & Reactivity[1][2]

2,4-DFPA: The Antifungal Workhorse

The 2,4-isomer is the industry standard for synthesizing triazole antifungals.[1][2] The lack of steric bulk at the 6-position allows for facile alkylation and Friedel-Crafts reactions.[1]

-

Mechanism: The benzylic protons are acidic (

in DMSO).[1][2] Deprotonation with a base (e.g., -

Key Reaction: Synthesis of the Fluconazole precursor.

2,6-DFPA: The Metabolic Blocker

The 2,6-isomer is used when a drug candidate fails due to rapid metabolic clearance.[1][2]

-

The "Ortho Effect": The two fluorine atoms create a "corridor" that repels large electrophiles. While the benzylic protons are more acidic due to the proximity of two electron-withdrawing groups (inductive effect), the resulting carbanion is sterically congested .

-

Consequence: Alkylation reactions require smaller electrophiles or higher temperatures compared to the 2,4-isomer.[1]

-

Metabolic Advantage: It prevents P450 enzymes from hydroxylating the ring (no open ortho positions) and hinders oxidative dealkylation at the benzylic carbon.

Experimental Protocols

Protocol A: Synthesis of Fluconazole Precursor (Using 2,4-DFPA)

This protocol demonstrates the standard reactivity of the 2,4-isomer.[1][2]

Reagents:

Workflow:

-

Activation: Dissolve 2,4-DFPA in DMSO. Add

(2.0 eq) and stir at RT for 30 mins. The solution will turn yellow/orange, indicating carbanion formation. -

Alkylation: Add Epichlorohydrin dropwise. The reaction proceeds exothermically.[1]

-

Cyclization: Heat to 60°C for 4 hours. The intermediate chlorohydrin cyclizes to the epoxide.

-

Validation: Monitor by TLC (Hexane:EtOAc 4:1). The nitrile spot (

) will disappear.[1]

Protocol B: Difficult Alkylation of 2,6-DFPA

This protocol adjusts for the steric hindrance of the 2,6-isomer.[1]

Reagents:

-

2,6-Difluorophenylacetonitrile (1.0 eq)[1]

-

Alkyl Halide (e.g., Iodomethane)[1]

-

Base: Sodium Hydride (NaH, 60% dispersion) - Stronger base required due to kinetics.[1]

-

Solvent: THF (Anhydrous)[1]

Workflow:

-

Cryogenic Deprotonation: Cool THF solution of 2,6-DFPA to 0°C (unlike RT for 2,4-isomer).

-

Base Addition: Add NaH slowly. Evolution of

gas will be vigorous.[1] -

Induction Period: Stir for 1 hour to ensure complete deprotonation. The steric bulk slows the approach of the base to the proton.

-

Addition: Add the electrophile.

-

Thermodynamic Push: Allow to warm to RT and then reflux for 6-12 hours. Note: 2,4-isomer would react at RT; 2,6 requires heat to overcome the steric barrier.[1]

Pathway Visualization

The following diagram details the divergent synthetic pathways and the "Metabolic Wall" concept.

Figure 2: Synthetic and metabolic pathways. Note the kinetic differences and metabolic outcomes.

References

-

Synthesis of Fluconazole

-

Metabolic Stability & Fluorine Substitution

-

Physical Properties & Safety

Sources

- 1. (2,6-Difluorophenyl)acetonitrile | C8H5F2N | CID 69559 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 656-35-9: (2,4-difluorophenyl)acetonitrile [cymitquimica.com]

- 3. 2,4-Difluorophenylacetonitrile 97 656-35-9 [sigmaaldrich.com]

- 4. bcc.bas.bg [bcc.bas.bg]

- 5. Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2,4-Difluorophenylacetonitrile | C8H5F2N | CID 69565 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. d-nb.info [d-nb.info]

- 8. chemrxiv.org [chemrxiv.org]

- 9. An Improved Process For The Synthesis Of 2 (2,4 Difluorophenyl) 1,3 [quickcompany.in]

- 10. (3,4-Difluorophenyl)acetonitrile | C8H5F2N | CID 69572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 2,6-二氟苯乙腈 96% | Sigma-Aldrich [sigmaaldrich.com]

Methodological & Application

Application Note: Process Development for the Synthesis of 2,6-Difluoro-4-methylphenylacetic Acid

Executive Summary

This application note details the optimized protocol for synthesizing 2,6-Difluoro-4-methylphenylacetic acid via the hydrolysis of its corresponding nitrile precursor, (2,6-difluoro-4-methylphenyl)acetonitrile .

This fluorinated phenylacetic acid is a critical intermediate in the synthesis of agrochemicals (specifically synthetic auxin herbicides) and pharmaceutical building blocks. The presence of the 2,6-difluoro substitution pattern introduces unique electronic and steric challenges that distinguish this synthesis from non-fluorinated analogs.

Key Technical Insights:

-

Preferred Route: Acid-catalyzed hydrolysis is prioritized over basic hydrolysis to eliminate the risk of Nucleophilic Aromatic Substitution (

) side reactions common in polyfluorinated aromatics. -

Critical Control: Temperature management during the amide-to-acid transition is vital to prevent decarboxylation or defluorination.

-

Yield Expectation: >85% isolated yield with >98% purity (HPLC).

Chemical Strategy & Retrosynthesis

The transformation involves the hydrolysis of the cyano group (-CN) to the carboxylic acid (-COOH). This proceeds through a primary amide intermediate.

Reaction Pathway

The 2,6-difluoro substitution exerts an electron-withdrawing effect on the aromatic ring, deactivating it towards electrophilic attack but activating it towards nucleophilic attack. Consequently, using strong bases (e.g., NaOH at high reflux) poses a risk of displacing the fluorine atoms (

Figure 1: Stepwise hydrolysis mechanism from nitrile to carboxylic acid.

Detailed Experimental Protocols

Materials & Reagents

| Reagent | Specification | Role |

| (2,6-Difluoro-4-methylphenyl)acetonitrile | >97% Purity | Substrate |

| Sulfuric Acid ( | 98% Conc. | Catalyst/Reagent |

| Acetic Acid (AcOH) | Glacial | Solvent/Solubilizer |

| Water ( | Deionized | Reactant |

| Toluene | ACS Grade | Extraction Solvent |

Primary Protocol: Acid-Catalyzed Hydrolysis (Recommended)

This method ensures the integrity of the fluorine substituents on the aromatic ring.

Step-by-Step Procedure:

-

Solubilization: In a 3-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and internal temperature probe, charge 1.0 eq of (2,6-difluoro-4-methylphenyl)acetonitrile.

-

Acid Addition: Add Glacial Acetic Acid (5.0 vol) . Stir until the nitrile is fully dissolved.

-

Catalyst Introduction: Slowly add Concentrated

(3.0 eq) dropwise via an addition funnel.-

Caution: This addition is exothermic. Maintain internal temperature

using an ice bath if necessary.

-

-

Amide Formation: Heat the mixture to 80°C and hold for 2 hours.

-

Checkpoint: TLC or HPLC should show consumption of nitrile and formation of the amide intermediate.

-

-

Hydrolysis: Slowly add Water (5.0 eq) to the reaction mixture.

-

Note: Addition of water to hot acid is dangerous; cool to 50°C before addition, then reheat.

-

-

Reflux: Raise temperature to Reflux (~105-110°C) and stir for 4–6 hours.

-

End Point: Monitor for the disappearance of the amide peak.

-

-

Quench & Crystallization:

-

Cool the reaction mass to room temperature (20–25°C).

-

Pour the mixture into Ice Water (10 vol) with vigorous stirring. The product should precipitate as a white to off-white solid.[1]

-

-

Isolation: Filter the solid. Wash the cake with cold water (

) to remove residual acid. -

Purification: Recrystallize from a mixture of Heptane/Ethyl Acetate (9:1) or Toluene if high purity (>99%) is required.

Secondary Protocol: Alkaline Hydrolysis (Alternative)

Use this route only if acid-sensitive functional groups are present elsewhere in a modified substrate.

-

Suspend nitrile in Ethanol (5 vol) .

-

Add 20% w/v KOH (aq) (3.0 eq) .

-

Reflux for 8–12 hours. Monitor strictly for defluorination by-products.

-

Cool, evaporate ethanol, and acidify aqueous layer with HCl to pH 2 to precipitate the acid.

Process Workflow & Decision Logic

The following diagram illustrates the critical decision points during the workup to maximize yield and purity.

Figure 2: Workup and purification decision tree.

Analytical Specifications & Quality Control

To validate the synthesis, the isolated product must meet the following criteria:

| Test | Specification | Method |

| Appearance | White to off-white crystalline powder | Visual |

| Purity | HPLC (C18, ACN/Water + 0.1% TFA) | |

| Melting Point | 108–112°C (Typical range for similar analogs) | Capillary Method |

| Consistent with structure | 400 MHz, DMSO- | |

| Single peak (symmetric F atoms) | 376 MHz, DMSO- |

Expected NMR Signals (DMSO-

- 12.5 (s, 1H, -COOH )

- 6.9–7.1 (d, 2H, Ar-H )

-

3.6 (s, 2H, Ar-CH

-

2.3 (s, 3H, Ar-CH

Process Safety & Hazards

-

Exotherm Control: The mixing of sulfuric acid and water/acetic acid is highly exothermic. Controlled addition is mandatory.

-

Cyanide Management: While hydrolysis consumes the nitrile, trace amounts of HCN gas can theoretically evolve if the reaction environment becomes reducing or if thermal decomposition occurs (unlikely under these standard oxidative/hydrolytic conditions, but standard nitrile precautions apply). Ensure good ventilation.

-

Corrosivity: Glacial acetic acid and sulfuric acid are corrosive. Use acid-resistant gloves and face shields.

References

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for Nitrile Hydrolysis Mechanisms. Retrieved from [Link]

-

Chemistry LibreTexts. (2025).

): Mechanisms and Fluorine Effects. Retrieved from [Link] -

ResearchGate. (2024). Synthesis of Fluorinated Phenylacetic Acids: Protocols and Yield Optimization. Retrieved from [Link]

Sources

Application Note: Cyanation Protocols for 2,6-Difluoro-4-methylbenzyl Chloride

Executive Summary

This technical guide details the conversion of 2,6-Difluoro-4-methylbenzyl chloride (Substrate) to 2,6-Difluoro-4-methylphenylacetonitrile (Target). This transformation is a critical intermediate step in the synthesis of broad-spectrum herbicides (e.g., Dicamba analogs) and specific kinase inhibitors.

The Core Challenge:

Unlike standard benzyl chlorides, the 2,6-difluoro substitution pattern introduces significant steric hindrance and electrostatic repulsion at the reaction center. The ortho-fluorine atoms shield the benzylic carbon, retarding the

This guide presents two validated protocols designed to overcome these barriers:

-

Method A (Homogeneous): High-kinetic DMSO-mediated substitution for small-scale/high-purity needs.

-

Method B (Heterogeneous PTC): Scalable, Phase-Transfer Catalyzed (PTC) biphasic system for process chemistry.

Safety Directive: Cyanide Management

CRITICAL WARNING: Inorganic cyanides (NaCN, KCN) and the potential byproduct Hydrogen Cyanide (HCN) are rapidly fatal.

-

Engineering Controls: All operations must be performed in a functioning fume hood with a face velocity >100 fpm.

-

pH Control: Never allow the reaction mixture or waste stream pH to drop below 10. Acidification releases lethal HCN gas.

-

Quenching: All cyanide waste must be quenched with 10% Sodium Hypochlorite (Bleach) or Hydrogen Peroxide at pH >10 prior to disposal.

-

Antidote: An FDA-approved Cyanide Antidote Kit (e.g., Hydroxocobalamin/Cyanokit) must be present and unexpired in the lab.

Mechanistic Insight & Reaction Scheme

The reaction proceeds via a classic

-

Steric Wall: The Van der Waals radii of the two fluorine atoms crowd the trajectory of the incoming

nucleophile. -

Dipole Repulsion: The high electron density of the fluorine lone pairs creates a repulsive field against the nucleophile.

To surmount this, we must utilize "Naked Anion" chemistry—stripping the cation away from the cyanide to maximize its nucleophilicity.

Figure 1: Reaction pathway highlighting the steric bottleneck at the Transition State.

Protocol A: Homogeneous DMSO Method

Best for: Gram-scale synthesis, high conversion rates, rapid optimization.

Rationale

Dimethyl sulfoxide (DMSO) is a dipolar aprotic solvent. It strongly solvates the

Reagents & Stoichiometry

| Component | Equiv. | Role |

| Substrate | 1.0 | Starting Material |

| NaCN | 1.2 - 1.5 | Nucleophile (Dry, Powdered) |

| DMSO | 10 Vol | Solvent (Anhydrous) |

| Water | Quench | Workup only |

Step-by-Step Procedure

-

Preparation: Dry commercial NaCN in a vacuum oven at 110°C for 4 hours (crucial to prevent hydrolysis).

-

Dissolution: In a flame-dried round-bottom flask under

, dissolve the Substrate in anhydrous DMSO (0.5 M concentration). -

Addition: Add NaCN (1.2 equiv) in a single portion. The mixture may warm slightly (exothermic).

-

Reaction: Heat the mixture to 60°C .

-

Note: Do not exceed 80°C. Higher temperatures promote polymerization and decomposition of the DMSO/Cyanide complex.

-

-

Monitoring: Monitor by TLC (Hexane/EtOAc 8:2) or HPLC every hour. Reaction typically completes in 3–5 hours .

-

Quench: Cool to 0°C. Slowly pour the reaction mixture into a stirred beaker containing saturated

and crushed ice (pH must remain >9). -

Extraction: Extract 3x with Ethyl Acetate or MTBE.

-

Wash: Wash combined organics 2x with water (to remove DMSO) and 1x with brine.

-

Purification: Dry over

, concentrate, and purify via short-path silica plug if necessary.

Protocol B: Phase Transfer Catalysis (PTC)

Best for: Multi-gram to Kilo-scale, process safety, easier workup.

Rationale

This method uses a biphasic system (Toluene/Water). The cyanide remains in the water (safe), while the substrate remains in the toluene. A quaternary ammonium salt (TBAB) shuttles the cyanide into the organic layer. This minimizes the volume of "active" cyanide at any given moment and prevents the hydrolysis side-reaction by keeping the bulk water away from the organic reaction center.

Reagents & Stoichiometry

| Component | Equiv. | Role |

| Substrate | 1.0 | Soluble in Organic Phase |

| NaCN | 2.0 | Soluble in Aqueous Phase |

| TBAB | 0.05 (5 mol%) | Phase Transfer Catalyst |

| Toluene | 5 Vol | Organic Solvent |

| Water | 2 Vol | Aqueous Phase |

Step-by-Step Procedure

-

Aqueous Phase: Dissolve NaCN (2.0 equiv) in the minimum amount of water (approx 2-3 volumes relative to NaCN mass).

-

Organic Phase: Dissolve Substrate in Toluene (5 volumes).

-

Combination: Add the aqueous phase to the organic phase. The two layers will be distinct.

-

Catalyst Addition: Add Tetrabutylammonium Bromide (TBAB) (5 mol%).

-

Reaction: Heat to 80–90°C with vigorous mechanical stirring (>600 RPM).

-

Critical: The rate of reaction is diffusion-controlled. Slow stirring will result in failed conversion.

-

-

Monitoring: Check HPLC after 4 hours. If conversion <50%, add another 2 mol% TBAB. Total time is typically 8–12 hours .

-

Workup: Cool to RT. Separate phases.

-

Isolation: Evaporate Toluene to yield the crude nitrile (usually >90% purity).

Figure 2: Operational workflow for the Phase Transfer Catalysis method.

Analytical Validation

Successful synthesis is confirmed by the shift of the benzylic protons and the appearance of the nitrile carbon.

NMR Parameters ( )

| Nucleus | Reactant ( | Product ( | Diagnostic Feature |

| 1H NMR | Significant upfield shift due to anisotropic effect of CN group. | ||

| 13C NMR | ~35 ppm | ~14 ppm | Benzylic carbon shift. |

| 13C NMR | N/A | ~116 ppm | Appearance of Nitrile (C≡N) peak. |

IR Spectroscopy

-

Reactant: C-Cl stretch ~700-750

. -

Product: Sharp, weak band at 2250

(characteristic of Nitrile). Note that in some conjugated systems this can be weak, but for benzyl nitriles, it is usually visible.

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Low Conversion (<20%) | "Skinning" of NaCN (Method A) or Poor Stirring (Method B) | Method A: Ensure NaCN is finely powdered and dry. Method B: Increase RPM; ensure TBAB is fresh (not wet). |

| Hydrolysis Product (Alcohol) | Wet reagents or solvent | Dry DMSO over molecular sieves (3Å). Ensure Toluene is dry. |

| Dark/Black Mixture | Thermal decomposition | Temperature too high (>90°C). Reduce temp to 60°C and extend time. |

| Emulsion in Workup | PTC surfactant effect | Add solid NaCl to saturate the aqueous layer; filter through Celite if necessary. |

References

-

Starks, C. M. (1971). "Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts." Journal of the American Chemical Society. Link

-

BOC Sciences. "Custom Cyanation Process Services." BOC Sciences Application Notes.

-

PubChem. "2,6-Difluorobenzyl chloride (Compound Summary)." National Library of Medicine. Link

-

United Chemical. "Crucial Safety Measures When Working with Sodium Cyanide." Safety Protocols. Link

-

Organic Syntheses. "Diphenylacetonitrile (General Protocol for Benzyl Cyanides)." Org.[5] Synth. 1928, 8, 74. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Solving Steric Hindrance in 2,6-Difluoro Substitution Reactions

Current Status: Online Operator: Senior Application Scientist Ticket ID: #26DF-STERIC-OPT

Executive Summary: The 2,6-Difluoro Paradox

Welcome to the technical support center. You are likely here because your reaction on a 2,6-difluoro-substituted aryl ring is failing despite the theoretical "activation" provided by the fluorine atoms.

This is a classic Steric-Electronic Paradox :

-

Electronically Activated: The high electronegativity of fluorine at the ortho positions (2,6) pulls electron density from the ring, theoretically activating the C-1 position for Nucleophilic Aromatic Substitution (SNAr) or Oxidative Addition (in metal catalysis).

-

Sterically Blocked: The Van der Waals radius of fluorine (1.47 Å), while small, creates a significant "picket fence" effect when doubled at both ortho positions. This physically blocks the trajectory of incoming nucleophiles or bulky metal-ligand complexes.

This guide provides troubleshooting workflows to bypass this kinetic barrier.

Module 1: Diagnostic & Decision Matrix

Before optimizing, confirm your reaction pathway. Use the decision tree below to select the correct troubleshooting module.

Figure 1: Decision matrix for selecting the optimal reaction pathway based on nucleophile sterics and electronics.

Module 2: Troubleshooting SNAr Reactions

Context: You are attempting to displace a leaving group (Cl, Br, F, NO2) at the 1-position.

Q1: My reaction is stuck at <10% conversion even with heating. Why isn't the fluorine activation working?

Diagnosis: The "Ortho Effect" is working against you. While the ring is electron-deficient, the transition state for the nucleophilic attack (Meisenheimer complex formation) is sterically crowded. The incoming nucleophile cannot reach the

Solution: The "Solvent-Cage" Effect Switch to a dipolar aprotic solvent that effectively "strips" the cation from your nucleophile, making the anion "naked" and more reactive.

| Parameter | Standard Condition (Fail) | Optimized Condition (Pass) | Mechanism |

| Solvent | THF, Toluene, DCM | DMSO, NMP, DMF | High dielectric constant stabilizes the polar Meisenheimer transition state. |

| Temperature | 60–80°C | 120–150°C | Overcomes the high entropic barrier of the crowded transition state. |

| Base | K2CO3 | Cs2CO3 or DIPEA | Cesium's "soft" cation effect improves solubility in organic media; DIPEA prevents H-bond aggregation. |

Q2: I am using a secondary amine, and it refuses to react. Can I force it?

Diagnosis: Secondary amines suffer from severe steric clash with the 2,6-fluorines. Protocol Adjustment:

-

Use High Pressure: Run the reaction in a sealed Q-tube or microwave reactor. The increased pressure increases the collision frequency.

-

Add a Phase Transfer Catalyst (PTC): Add 10 mol% 18-Crown-6 (if using K salts) or Tetrabutylammonium bromide (TBAB) . This shuttles the naked nucleophile into the organic phase, increasing its effective concentration.

Module 3: Troubleshooting Metal-Catalyzed Cross-Coupling

Context: Buchwald-Hartwig (C-N) or Suzuki (C-C) coupling on 1-Bromo-2,6-difluorobenzene.

Q1: The reaction yields only starting material. Is the catalyst dead?

Diagnosis: Failed Oxidative Addition (OA) . The Pd(0) species cannot wedge itself between the C-Br bond because the 2,6-fluorines block the approach. Standard ligands like PPh3 or dppf are too bulky to access the reactive site.

Solution: Use Specialized "Flexible" or "Small Cone Angle" Ligands You need a ligand that is bulky enough to promote reductive elimination but flexible enough to permit oxidative addition.

-

Recommendation 1 (Suzuki): Use AntPhos or SPhos .

-

Why: AntPhos is designed specifically for tetra-ortho substituted systems. It forms a compact Pd center that can slip past the fluorines.

-

-

Recommendation 2 (Buchwald C-N): Use BrettPhos (primary amines) or RuPhos (secondary amines).

-

Why: These dialkylbiaryl ligands facilitate the formation of a monoligated Pd species [L-Pd(0)], which is smaller and more reactive toward hindered halides than the bis-ligated complex.

-

Q2: I see the product, but mostly "reduced" starting material (Ar-H).

Diagnosis: Hydrodehalogenation . The oxidative addition worked, but the Reductive Elimination (RE) is too slow due to steric crowding. The Pd(II) intermediate waits too long and undergoes

Troubleshooting Steps:

-

Increase Concentration: Run at 1.0 M or higher. RE is bimolecular; higher concentration favors it over unimolecular side reactions.

-

Switch Pre-catalysts: Stop using Pd(OAc)2. Use Pd-G3 or Pd-G4 precatalysts (e.g., XPhos Pd G4). These generate the active L-Pd(0) species immediately, preventing the formation of inactive Pd-aggregates that cause side reactions.

-

Solvent Choice: Avoid alcohols or solvents with abstractable protons. Use Toluene or 1,4-Dioxane .

Module 4: Experimental Protocols

Protocol A: Difficult SNAr with 2,6-Difluorobenzonitrile

Target: Substitution of F at C-2 or C-6 (or C-4 if activated). Note: If displacing the group between the fluorines (C-1), use this protocol but expect slower kinetics.

-

Setup: 10 mL microwave vial.

-

Reagents:

-

Substrate: 1.0 equiv (e.g., 2,6-difluorobenzonitrile).

-

Nucleophile: 1.2 equiv (e.g., Morpholine).

-

Base: 2.0 equiv DIPEA (Diisopropylethylamine).

-

Solvent: DMSO (0.5 M concentration).

-

-

Procedure:

-

Seal vial and heat to 120°C for 2 hours.

-

Check: If conversion < 50%, add 20 mol% TBAB and heat to 150°C.

-

-

Workup: Pour into ice water. The product usually precipitates. Filtration avoids aqueous extraction issues with DMSO.

Protocol B: Sterically Hindered Buchwald-Hartwig Coupling

Target: Coupling 1-Bromo-2,6-difluorobenzene with a secondary amine.

-

Catalyst System:

-

Precatalyst: RuPhos Pd G4 (2–5 mol%).

-

Alternative: Pd(OAc)2 (5 mol%) + RuPhos (10 mol%).

-

-

Base: NaOtBu (Sodium tert-butoxide) 1.5 equiv.

-

Critical: Must be stored in a glovebox. Moisture kills this reaction.

-

-

Solvent: Toluene (anhydrous, degassed).

-

Procedure:

-

Charge solid reagents in a glovebox or under Argon flow.

-

Add amine (1.2 equiv) and aryl halide (1.0 equiv).

-

Add Toluene (concentration 0.25 M ).

-

Stir vigorously at 110°C for 12–24 hours.

-

-

Visualization of Pathway:

Figure 2: Catalytic cycle highlighting the two steric bottlenecks. Failure at "Reductive Elimination" leads to hydrodehalogenation.

References

-

Ligand-Enabled ortho-Arylation of 2,6-Disubstituted Aryl Halides Source: Dalian Institute of Chemical Physics (DICP) Significance: Demonstrates the use of specialized Ru-catalysts and ligands to overcome the specific steric block of 2,6-disubstitution.[1]

-

Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling Source: Royal Society of Chemistry (RSC) Significance: Identifies AntPhos and BI-DIME as superior ligands for tetra-ortho-substituted biaryl synthesis.

-

Buchwald-Hartwig Amination Troubleshooting Guide Source: BenchChem Significance: Provides standard protocols for handling hydrodehalogenation side-reactions in hindered amines.

-

Nucleophilic Aromatic Substitution (SNAr) of Fluorobenzonitriles Source: RSC Advances Significance: Validates the DIPEA/Water/DMSO protocol for displacing fluorines in activated 2,6-difluoro systems.

-

Overcoming Steric Hindrance in Aryl-Aryl Homocoupling Source: ChemPhysChem Significance: Discusses the fundamental physical barriers in coupling planar 2,6-substituted systems.

Sources

Purification of 2,6-Difluoro-4-methylphenylacetonitrile by column chromatography

Technical Support Center: Purification of 2,6-Difluoro-4-methylphenylacetonitrile

Case ID: #PUR-26DF4M-CN Status: Open Priority: High (Active Research) Assigned Specialist: Senior Application Scientist, Separation Technologies[1]

Executive Summary

You are attempting to purify 2,6-Difluoro-4-methylphenylacetonitrile (CAS: 654-01-3 analog).[1] This compound presents unique chromatographic challenges due to the "Ortho-Fluorine Effect," where the 2,6-difluoro substitution creates significant steric shielding around the benzylic position and alters the dipole moment compared to non-fluorinated analogs.

This guide replaces generic advice with a chemically specific workflow designed to separate the target nitrile from its common precursors (benzyl bromides) and hydrolysis byproducts (amides).

Module 1: Pre-Run Diagnostics (The Triage)

Before packing the column, you must characterize the "Crude Profile." The success of the purification is determined here.

Impurity Profiling

Based on the standard synthesis route (nucleophilic substitution of benzyl bromide with cyanide), your crude mixture likely contains:

| Component | Est. Polarity (Rf) | Detection Mode | Chemical Behavior |

| Target Nitrile | 0.35 - 0.45 | UV (254 nm), KMnO₄ | Moderately polar; prone to hydrolysis if silica is too acidic/wet.[1] |

| Starting Bromide (Impurity A) | 0.70 - 0.80 | UV (weak), Iodine | Non-polar; elutes near the solvent front.[1] |

| Hydrolysis Amide (Impurity B) | 0.10 - 0.15 | UV, KMnO₄ | Highly polar; likely trails or stays on baseline.[1] |

| Dimer/Coupled Product | 0.50 - 0.60 | UV (Strong) | Result of oxidative coupling; elutes just before target.[1] |

Note: Rf values based on 10% EtOAc in Hexanes.

The "Fluorine Dipole" Check

The 2,6-difluoro substitution creates a "dipole flip." Unlike standard phenylacetonitriles, this molecule has reduced binding affinity to silica silanols due to steric hindrance and electron withdrawal.

-

Action: Do not rely solely on Hexane/EtOAc. The separation often improves by introducing Dichloromethane (DCM) or Toluene to leverage

-

Module 2: The Separation Protocol

Stationary Phase Selection

-

Recommended: Silica Gel 60 (40–63 µm).

-

Avoid: Basic Alumina.[1]

-

Reasoning: The benzylic protons in 2,6-difluoro-phenylacetonitriles are significantly more acidic (pKa < 15) than non-fluorinated analogs due to the electron-withdrawing fluorine atoms.[1] Basic alumina can deprotonate this position, causing isomerization, polymerization, or hydrolysis on the column.

-

Mobile Phase Optimization

Do not run a generic gradient. Use the Isocratic Hold method for maximum resolution.

-

Solvent System A (Standard): Hexanes : Ethyl Acetate (9:1 to 4:1).

-

Solvent System B (High Resolution): Hexanes : DCM (1:1)

pure DCM.-

Why System B? DCM solubilizes the fluorinated aromatic ring better than EtOAc, reducing tailing caused by low solubility.

-

Step-by-Step Workflow

-

Column Conditioning: Flush the silica column with 100% Hexanes first. This removes trapped water and neutralizes the "heat of adsorption" which can crack the column or degrade the nitrile.

-

Sample Loading (Critical):

-

Elution Strategy:

-

Step 1: Elute with 100% Hexanes (2 Column Volumes - CV) to flush the non-polar benzyl bromide impurity.

-

Step 2: Switch to 5% EtOAc/Hexanes. Hold until the first UV-active peak (Dimer) clears.

-

Step 3: Increase to 10-15% EtOAc/Hexanes to elute the Target Nitrile .[1]

-

Step 4: Flush with 50% EtOAc to remove the amide (waste).

-

Module 3: Visualization & Logic Flow

Visualization Techniques

Since the molecule is fluorinated, UV absorption might be slightly hypsochromic (shifted to lower wavelengths).

-

UV 254 nm: Primary method. The aromatic ring is active.

-

KMnO₄ Stain: The methyl group at the 4-position is oxidizable. The spot will appear yellow/brown on a purple background.

-

Iodine Chamber: General detection for all aromatics.[1]

Decision Logic (DOT Diagram)

Caption: Decision tree for solvent system optimization based on Thin Layer Chromatography (TLC) data.

Module 4: Troubleshooting (FAQ)

Q1: My compound is co-eluting with the starting material (Benzyl Bromide).

-

Diagnosis: The polarity difference is too small in Hexane/EtOAc.

-

Solution: Switch to 100% Toluene or Toluene:Hexane (1:1) . The aromatic solvent (Toluene) interacts differently with the electron-deficient fluorinated ring compared to the bromine atom, often dramatically increasing separation factors (

).

Q2: I see "streaking" or "tailing" on the column.

-

Diagnosis: This is likely due to the acidity of the benzylic protons interacting with the silica surface silanols.

-

Solution: Do NOT add Triethylamine (TEA).[2] Bases can degrade nitriles.[1] Instead, use Dichloromethane (DCM) as the primary solvent. DCM suppresses ionization better than EtOAc.[1] If absolutely necessary, add 0.1% Acetic Acid to the eluent to protonate the silanols, preventing them from grabbing the nitrile.

Q3: The product turned into a solid in the column.

-

Diagnosis: Poor solubility in the non-polar mobile phase (Hexanes).

-

Solution: This is common with high-melting fluorinated solids.[1] Use the "Dry Loading" technique described in Section 2.3. Ensure your initial mobile phase contains at least 5% DCM to maintain solubility.

Q4: Yield is lower than expected; where did it go?

-

Diagnosis: Volatility.[1][2] Fluorinated benzyl cyanides can sublime.[1]

-

Solution: Do not use high vacuum (< 5 mbar) or high heat (> 40°C) when removing solvents on the rotovap. Check the rotovap bump trap; your product might be there.

References

-

Still, W. C., Kahn, M., & Mitra, A. (1978).[1] Rapid chromatographic techniques for preparative separations with moderate resolution.[3] The Journal of Organic Chemistry, 43(14), 2923–2925.

-

Reich, H. J. (2017). Common TLC Stains.[1][4][5][6] University of Wisconsin-Madison Chemistry Department.[1]

-

Biotage. (2023).[7] Acetonitrile as a Replacement for Methanol in Normal-phase Flash Chromatography.

-

PubChem. (n.d.). 2,6-Difluorophenylacetonitrile Compound Summary. National Library of Medicine.

Sources

- 1. 2,6-difluoro phenylacetonitrile - CAS:654-01-3 - Shandong Benrite New Chemical Materials Co., Ltd [benritechem.com]

- 2. TLC stains [reachdevices.com]

- 3. Chromatography [chem.rochester.edu]

- 4. depts.washington.edu [depts.washington.edu]

- 5. Magic Formulas [chem.rochester.edu]

- 6. TLC Stains | [Analytical Chemistry][Synthesis & Materials]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 7. biotage.com [biotage.com]

Technical Support Center: Purification of Nitrile Products

Welcome to the technical support center for synthetic and medicinal chemists. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the removal of benzyl bromide impurities from nitrile products. The methodologies described are grounded in established chemical principles to ensure reliable and reproducible results in your research.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of your nitrile product after a benzylation reaction.

Issue 1: Residual Benzyl Bromide Detected by NMR/GC-MS After Work-up and Solvent Removal.

Root Cause Analysis: Benzyl bromide is a relatively non-polar and high-boiling point liquid (Boiling Point: 198-199 °C), making it difficult to remove completely by simple extraction or rotary evaporation, especially on a larger scale.[1] A standard aqueous work-up will not efficiently remove unreacted benzyl bromide from the organic phase.

Solution Pathway: Implement a chemical quenching step before proceeding with purification. This involves converting the unreacted benzyl bromide into a more polar, water-soluble compound that can be easily extracted into the aqueous phase.

Protocol 1: Chemical Quenching with an Amine Scavenger

This protocol utilizes a tertiary amine, such as triethylamine (TEA), to convert benzyl bromide into a quaternary ammonium salt, which is readily soluble in water.[1]

Step-by-Step Methodology:

-

After the primary reaction is complete (as monitored by TLC), cool the reaction mixture to room temperature.

-

In a well-ventilated fume hood, add triethylamine (1.5 to 2.0 equivalents relative to the initial excess of benzyl bromide) to the reaction mixture.

-

Stir the mixture at room temperature for 1-2 hours. Monitor the disappearance of the benzyl bromide spot on a TLC plate.[2]

-

Upon completion, proceed with a standard aqueous work-up. Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water or brine. The benzyltriethylammonium bromide salt will partition into the aqueous layer.

-

Separate the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

-

Analyze the crude product again by NMR or GC-MS to confirm the removal of benzyl bromide before proceeding to further purification if necessary.

Issue 2: Benzyl Bromide and Nitrile Product Co-elute During Column Chromatography.

Root Cause Analysis: If your target nitrile is of low polarity, it may have a similar retention factor (Rƒ) to benzyl bromide in standard solvent systems, leading to poor separation. Benzyl bromide is visible under UV light on a TLC plate and typically runs with a high Rƒ in non-polar eluents.[3]

Solution Pathway: Optimize the solvent system for flash chromatography to maximize the difference in Rƒ (ΔRƒ) between your product and the impurity.

Protocol 2: Optimizing Flash Column Chromatography

The goal is to find a solvent system where the benzyl bromide has an Rƒ > 0.8 and your nitrile product has an Rƒ between 0.2 and 0.4.

Step-by-Step Methodology:

-

Solvent System Screening (TLC):

-

Start with a very non-polar eluent, such as 100% hexanes or heptane. Benzyl bromide should be highly mobile.[4]

-

Spot your crude mixture on a TLC plate and develop it. If the spots are not separated, gradually increase the polarity by adding small percentages of a more polar solvent like ethyl acetate or dichloromethane.

-

For example, test solvent systems like 99:1, 98:2, and 95:5 Hexanes:Ethyl Acetate.

-

The ideal system will show a clear separation between the high-Rƒ benzyl bromide spot and your product spot.

-

-

Column Chromatography Execution:

-

Pack the column with silica gel using your chosen non-polar solvent.

-

Load your crude product onto the column using a minimal amount of solvent.

-

Begin elution with the non-polar solvent (e.g., 100% hexanes) to wash the benzyl bromide off the column first. Collect several column volumes of this initial eluent.[1]

-

Once the benzyl bromide has been completely eluted (confirm by TLC analysis of the fractions), gradually increase the solvent polarity to elute your target nitrile.

-

Issue 3: Product is a Solid, but Benzyl Bromide Remains Trapped After Crystallization.

Root Cause Analysis: While crystallization is an excellent method for purifying solids from liquid impurities, residual benzyl bromide can become trapped within the crystal lattice or adhere to the crystal surface if not performed correctly.[2]

Solution Pathway: Refine the crystallization and washing procedure.

Protocol 3: Purification by Recrystallization and Trituration

Step-by-Step Methodology:

-

Solvent Selection: Choose a recrystallization solvent (or solvent pair) in which your nitrile product has high solubility at elevated temperatures and low solubility at room temperature or below. Benzyl bromide should ideally remain soluble at all temperatures.

-

Recrystallization:

-

Filtration and Washing:

-

Collect the crystals by vacuum filtration.

-

Crucial Step: While the crystals are still in the funnel under vacuum, wash them with a small amount of ice-cold recrystallization solvent. This will wash away the surface-adhered, impurity-laden mother liquor without dissolving a significant amount of the product.

-

-

Trituration (if impurity persists):

-

If the crystals are still impure, suspend them in a cold, non-polar solvent in which the nitrile is poorly soluble but benzyl bromide is soluble (e.g., cold hexanes).

-

Stir the slurry vigorously for 15-30 minutes.

-

Filter the solid again and dry under high vacuum.

-

Frequently Asked Questions (FAQs)

Q1: What is the first and most important consideration when handling benzyl bromide? A: Safety. Benzyl bromide is a potent lachrymator (tear-producing agent) and is severely irritating to the eyes, skin, and respiratory tract.[6][7] All manipulations must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[8]

Q2: My nitrile product is a high-boiling point oil. Can I use distillation to remove benzyl bromide? A: Yes, vacuum distillation can be an effective method if your nitrile product is thermally stable and has a significantly higher boiling point than benzyl bromide (B.P. ~85 °C at 12 mmHg).[9] This method is particularly useful for large-scale purifications where chromatography may be impractical.[1] A fractional distillation setup will provide the best separation.

Q3: Is there a way to choose the best purification strategy in advance? A: Yes, the optimal strategy depends on the properties of your final nitrile product. The following decision tree can guide your choice.

Caption: Decision tree for selecting a purification method.

Q4: Can I use an aqueous base wash like NaOH or Na₂CO₃ to remove benzyl bromide? A: While benzyl bromide does hydrolyze in the presence of water or base to form benzyl alcohol, this reaction is often slow.[6] A simple aqueous base wash during work-up is generally not sufficient for complete removal and is less efficient than using a nucleophilic scavenger like triethylamine.[1] However, a wash with a mild base like NaHCO₃ can help neutralize any acidic byproducts.[9]

Q5: What are the key physical properties to consider for separation? A: Understanding the differences in physical properties between your product and the impurity is key to designing an effective purification strategy.

| Property | Benzyl Bromide | Representative Nitrile (Benzonitrile) | Rationale for Separation |

| Formula | C₇H₇Br | C₇H₅N | - |

| Molecular Weight | 171.03 g/mol [8] | 103.12 g/mol | - |

| Boiling Point | 198-199 °C[2] | 191 °C | Distillation: Feasible only if the product's B.P. is significantly different. |

| Density | 1.438 g/cm³[7] | 1.01 g/cm³ | Not typically used for separation of miscible liquids. |

| Polarity | Low | Medium | Chromatography: The difference in polarity is the basis for separation on silica gel. |

| State at RT | Liquid[7] | Liquid | Crystallization: Effective if the target nitrile is a solid. |

References

- Sigma-Aldrich. (2013).

- International Programme on Chemical Safety (IPCS). (2021). ICSC 1225 - BENZYL BROMIDE.

- National Center for Biotechnology Information. PubChem Compound Summary for CID 7498, Benzyl bromide.

- Thermo Fisher Scientific. (n.d.).

- Acros Organics. (2010).

- ResearchG

- ResearchGate. (2014).

- Organic Syntheses. (2009). Working with Hazardous Chemicals.

- Pearson. (n.d.). Predict the products of the following reactions. (c) benzyl bromide + sodium cyanide.

- Chemistry LibreTexts. (2023).

- Reddit. (2016).

- Reddit. (2022).

- ECHEMI. (n.d.). separating benzyl bromide and product spots on tlc.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. echemi.com [echemi.com]

- 4. reddit.com [reddit.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. ICSC 1225 - BENZYL BROMIDE [inchem.org]

- 7. Benzyl Bromide | C7H7Br | CID 7498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. westliberty.edu [westliberty.edu]

- 9. reddit.com [reddit.com]

Technical Support Center: Minimizing Side Reactions in Fluorinated Nitrile Reduction

Welcome to the Technical Support Center for the reduction of fluorinated nitriles. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this critical transformation and achieve high yields of the desired primary amines while minimizing common side reactions. The insights provided herein are a synthesis of established chemical principles and field-proven troubleshooting strategies.

Introduction: The Challenge of Fluorinated Nitrile Reduction

The reduction of nitriles to primary amines is a cornerstone of organic synthesis. However, the presence of fluorine atoms on the substrate introduces unique challenges. The high electronegativity of fluorine can influence the reactivity of the nitrile group and activate adjacent C-F bonds towards undesired cleavage, a process known as hydrodefluorination. Furthermore, the inherent reactivity of the intermediate imine can lead to the formation of secondary and tertiary amine impurities. This guide provides a structured approach to understanding and mitigating these side reactions.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing both explanations and actionable solutions.

FAQ 1: Hydrodefluorination - The C-F Bond Cleavage Problem

Question: I am observing significant loss of fluorine from my aromatic/aliphatic nitrile during reduction. What is causing this, and how can I prevent it?

Answer: This side reaction, known as hydrodefluorination (HDF), is a common challenge when reducing fluorinated compounds. It involves the cleavage of a carbon-fluorine bond and its replacement with a carbon-hydrogen bond.[1][2][3][4]

Root Causes & Mechanistic Insights:

-

Catalyst-Mediated C-F Activation: Heterogeneous catalysts, particularly those based on palladium and Raney Nickel, can activate C-F bonds, especially on aromatic rings. This often proceeds through an oxidative addition mechanism where the metal inserts into the C-F bond.[5]

-

Harsh Reaction Conditions: High temperatures and prolonged reaction times increase the likelihood of HDF.

-

Hydrogen Source: The nature of the hydrogen source can influence the extent of HDF.

Troubleshooting Strategies:

| Strategy | Rationale | Recommended for |

| Catalyst Selection | Different metals have varying propensities for C-F bond activation. | Aromatic and benzylic fluorinated nitriles. |

| Reaction Condition Optimization | Milder conditions reduce the thermodynamic driving force for C-F cleavage. | All fluorinated nitrile reductions. |

| Additive Incorporation | Certain additives can modulate catalyst activity or the reaction environment. | Cases with persistent HDF. |

Experimental Protocols to Mitigate Hydrodefluorination:

Protocol 1: Catalyst Screening for Aromatic Fluorinated Nitriles

This protocol outlines a screening process to identify a suitable catalyst that minimizes HDF.

-

Substrate: 4-Fluorobenzonitrile (as a model substrate).

-

Catalysts to Screen:

-

5% Pd/C

-

Raney Nickel 2800 (slurry in water)

-

Cobalt(II) chloride (in conjunction with NaBH₄)

-

-

General Procedure:

-

In separate reaction vessels, charge the substrate (1 mmol) and the chosen solvent (e.g., Methanol, 10 mL).

-

For Pd/C and Raney Ni, add the catalyst (5-10 mol%). For the CoCl₂/NaBH₄ system, add CoCl₂·6H₂O (0.5 mmol) followed by the portion-wise addition of NaBH₄ (4 mmol).

-

For catalytic hydrogenations, pressurize the vessel with H₂ (e.g., 50 psi).

-

Stir the reaction at room temperature for a predetermined time (e.g., 4-6 hours).

-

Monitor the reaction progress and product distribution (desired amine vs. defluorinated amine) by GC-MS or ¹⁹F NMR.

-

-

Analysis: Compare the ratio of the desired fluorinated amine to the defluorinated product for each catalyst.

dot

Caption: Reaction pathway showing the formation of secondary amines and the role of ammonia.

FAQ 3: Choosing the Right Reducing Agent

Question: I am unsure which reducing agent to use for my fluorinated nitrile. What are the pros and cons of common reagents?

Answer: The choice of reducing agent is critical and depends on the substrate's functional groups, the desired selectivity, and the scale of the reaction.

Comparison of Common Reducing Agents:

| Reducing Agent | Pros | Cons | Best Suited For |

| LiAlH₄ | Powerful, reduces most nitriles effectively to primary amines. [6][7] | Highly reactive, pyrophoric, not chemoselective for other reducible groups (e.g., esters, amides). | Small-scale synthesis where high reactivity is needed and other reducible groups are absent. |

| NaBH₄ | Milder, safer to handle than LiAlH₄. | Generally does not reduce nitriles alone. Requires an additive. [8] | Reductions where chemoselectivity is important, used with additives like CoCl₂. |

| NaBH₄ / CoCl₂ | Highly selective for nitrile reduction, milder conditions. [9] | Requires careful control of stoichiometry. | Selective reduction of nitriles in the presence of other functional groups. |

| Boranes (e.g., BH₃·THF) | Good for reducing nitriles to primary amines. | Can be less selective than other methods. | General-purpose nitrile reductions. |

| Catalytic Hydrogenation | Scalable, economical, environmentally friendly. | Can lead to HDF and over-reduction. Catalyst choice is crucial. | Industrial applications and large-scale synthesis. |

Protocol 3: Selective Reduction using Sodium Borohydride and Cobalt(II) Chloride

This protocol offers a highly selective method for reducing fluorinated nitriles. [9]

-

Substrate: Your fluorinated nitrile (1 mmol).

-

Reagents:

-

Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O, 0.5 mmol)

-

Sodium borohydride (NaBH₄, 4 mmol)

-

Methanol (10 mL)

-

-

Procedure:

-

Dissolve the fluorinated nitrile and CoCl₂·6H₂O in methanol in a round-bottom flask equipped with a magnetic stirrer. The solution will turn blue/purple.

-

Cool the mixture in an ice bath.

-

Slowly add the sodium borohydride in small portions. A black precipitate (cobalt boride) will form, and hydrogen gas will evolve. Caution: Ensure adequate ventilation.

-

After the addition is complete, remove the ice bath and stir the reaction at room temperature.

-

Monitor the reaction by TLC or GC.

-

Upon completion, quench the reaction by the slow addition of 1M HCl until the black precipitate dissolves and the solution becomes clear.

-

Basify the solution with aqueous NaOH to pH > 10 and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

dot

Caption: Decision tree for selecting a suitable reducing agent.

References

-

Insight into enzymatic C-F bond formation from QM and QM/MM calculations. PubMed. [Link]

-

Catalytic Reduction of Nitriles. Thieme Chemistry. [Link]

-

A Dual Site Catalyst for Mild, Selective Nitrile Reduction. PMC. [Link]

-

How to prevent secondary amine formation in nitrile reduction?. ResearchGate. [Link]

- Process for selective nitrile reduction.

-

Fluoro-substituted ketones from nitriles using acidic and basic reaction conditions. NIH. [Link]

-

Insight into enzymatic C-F bond formation from QM and QM/MM calculations. PubMed. [Link]

-

Amine synthesis by nitrile reduction. Organic Chemistry Portal. [Link]

-

Boron-Catalyzed Silylative Reduction of Nitriles in Accessing Primary Amines and Imines. ACS Publications. [Link]

-

Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Calvin Digital Commons. [Link]

-

Catalyst-free reductions of nitriles to amino-boranes using sodium amidoborane and lithium borohydride. Royal Society of Chemistry. [Link]

-

(PDF) ChemInform Abstract: TBAF-Catalyzed Hydrosilylation for the Reduction of Aromatic Nitriles. ResearchGate. [Link]

-

Recent Advances in Catalytic Systems for the Reduction of Aromatic and Aliphatic Nitrile Compounds to Amines | Request PDF. ResearchGate. [Link]

-

Reduction of Nitriles with Combined Reducing Agent——Sodium Borohydride/Iron Salts. Chemical Journal of Chinese Universities. [Link]

-

Carbon–fluorine bond cleavage mediated by metalloenzymes. PMC. [Link]

-

Electrosynthetic C–F bond cleavage. Royal Society of Chemistry. [Link]

-

Carbon–fluorine bond cleavage mediated by metalloenzymes. Royal Society of Chemistry. [Link]

-

A Generic Approach for the Catalytic Reduction of Nitriles. ScienceDirect. [Link]

-

Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Calvin Digital Commons. [Link]

-

Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane. PubMed. [Link]

-

Promoted Raney Ni catalyzed hydrodefluorination of fluorophenols under mild conditions via controlling solvents and bases. ResearchGate. [Link]

-

Nitrile to Amine - Common Conditions. Organic Chemistry Data. [Link]

-

(PDF) Electrosynthetic C-F bond cleavage. ResearchGate. [Link]

-

Elucidating the role of nitrile additives in electrochemical CO2 reduction. American Chemical Society. [Link]

-

Convenient Fluorination of Nitro and Nitrile Compounds with Selectfluor. ResearchGate. [Link]

-

Expected and unexpected results in reactions of fluorinated nitrile imines with (cyclo)aliphatic thioketones | Request PDF. ResearchGate. [Link]

-

(PDF) A Mild and Efficient Method for the Reduction of Nitriles. ResearchGate. [Link]

-

Decisive Steps of the Hydrodefluorination of Fluoroaromatics using [Ni(NHC)2]. ACS Publications. [Link]

-

Nitrile reduction. Wikipedia. [Link]

-

Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts. PMC. [Link]

-

Nitrile reduction in the presence of Boc-protected amino groups by catalytic hydrogenation over palladium-activated Raney-nickel. PubMed. [Link]

-

Selective Catalytic Hydrogenations of Nitriles, Ketones, and Aldehydes by Well-Defined Manganese Pincer Complexes. PubMed. [Link]

-

Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Cobalt Pincer Complex. Weizmann Institute of Science. [Link]

-

Hydrogenation of nitriles to primary amines with a carbon-coated Ni/NiO@C catalyst under friendly conditions. Royal Society of Chemistry. [Link]

-

L-VALINOL. Organic Syntheses. [Link]

Sources

- 1. Carbon–fluorine bond cleavage mediated by metalloenzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Electrosynthetic C–F bond cleavage - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01080A [pubs.rsc.org]

- 3. Carbon–fluorine bond cleavage mediated by metalloenzymes - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. sci-hub.ru [sci-hub.ru]

- 6. Nitrile reduction - Wikipedia [en.wikipedia.org]

- 7. Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane - PubMed [pubmed.ncbi.nlm.nih.gov]